2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
CAS No.: 896344-29-9
Cat. No.: VC5296870
Molecular Formula: C17H13FN2O3S
Molecular Weight: 344.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896344-29-9 |
|---|---|
| Molecular Formula | C17H13FN2O3S |
| Molecular Weight | 344.36 |
| IUPAC Name | 2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
| Standard InChI | InChI=1S/C17H13FN2O3S/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-24-12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21) |
| Standard InChI Key | SSVHOIHZQYOCRM-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
Introduction
2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound featuring a fluorophenyl group, a sulfanyl linkage, and an isoindoline moiety. This compound has garnered attention due to its potential therapeutic applications, particularly in medicinal chemistry and biological research. The presence of the fluorophenyl group imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chlorinated, brominated, or methylated analogs.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
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Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
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Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a thiol compound.
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Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide linkage.
Industrial production would likely involve optimizing these synthetic routes to maximize yield and purity, utilizing high-throughput reactors and advanced purification techniques.
Mechanism of Action and Biological Activity
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the isoindoline moiety may interact with nucleic acids or proteins. The sulfanyl linkage can modulate the compound’s redox properties, influencing its biological activity.
Compounds containing sulfanyl groups have been shown to exhibit significant antimicrobial properties, often attributed to the disruption of bacterial cell walls or inhibition of essential enzymatic pathways.
Comparison with Similar Compounds
Similar compounds include:
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2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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2-[(4-bromophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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2-[(4-methylphenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
The fluorophenyl group in 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to these analogs.
Potential Therapeutic Applications
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